(5-Methoxypyridazin-3-yl)methanol
Overview
Description
(5-Methoxypyridazin-3-yl)methanol: is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 5 and a hydroxymethyl group at position 3 of the pyridazine ring makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridazin-3-yl)methanol typically involves the reduction of 5-methoxy-pyridazine-3-carboxylic acid ethyl ester. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The ester is dissolved in ethanol and cooled to 0°C. Sodium tetrahydroborate (NaBH4) is then added to the solution, and the reaction mixture is allowed to warm to room temperature and stirred for about an hour. The reaction is quenched by adding hydrochloric acid (HCl) and sodium bicarbonate to adjust the pH to 8. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (5-Methoxypyridazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Methoxypyridazine-3-carboxylic acid or 5-methoxypyridazine-3-carbaldehyde.
Reduction: 5-Methoxypyridazine.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Methoxypyridazin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring compounds makes it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets can be exploited to develop therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methoxypyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
5-Methoxypyridazine-3-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
5-Methoxypyridazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Uniqueness: (5-Methoxypyridazin-3-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the pyridazine ring. This combination of functional groups provides a distinct reactivity profile, allowing for a wide range of chemical transformations and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5-methoxypyridazin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-5(4-9)8-7-3-6/h2-3,9H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKKXJOYQGEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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